

# Ticagrelor-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ticagrelor-d4 |           |
| Cat. No.:            | B15573000     | Get Quote |

# In-Depth Technical Guide: Ticagrelor-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ticagrelor-d4**, a deuterated isotopologue of the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in drug development, offering key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

## Core Compound Data: Ticagrelor-d4

Quantitative data for **Ticagrelor-d4** and its parent compound, Ticagrelor, are summarized below for easy reference and comparison.

| Property          | Ticagrelor-d4   | Ticagrelor    |
|-------------------|-----------------|---------------|
| CAS Number        | 1265911-54-3    | 274693-27-5   |
| Molecular Weight  | 526.59          | 522.57        |
| Molecular Formula | C23H24D4F2N6O4S | C23H28F2N6O4S |

# Mechanism of Action: P2Y12 Receptor Antagonism

Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its effect.[1][2][3] It binds to a site on



the P2Y12 receptor that is distinct from the adenosine diphosphate (ADP) binding site.[2][4] This binding "locks" the receptor in an inactive state, preventing the conformational change that is normally induced by ADP.[2]

This allosteric inhibition prevents the activation of the Gi protein coupled to the P2Y12 receptor. [5] Consequently, the downstream signaling cascade is inhibited, which includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. [5] Reduced cAMP levels result in decreased protein kinase A (PKA) activity and subsequently, lower phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[5] The dephosphorylation of VASP is a critical step for the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation. By preventing this, Ticagrelor effectively blocks platelet aggregation.[1]

Furthermore, Ticagrelor has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1), leading to an increase in extracellular adenosine.[5] Adenosine can then stimulate adenosine A2A receptors, which are coupled to Gs proteins, leading to an increase in cAMP and further contributing to the inhibition of platelet aggregation.[5]



Click to download full resolution via product page

Ticagrelor's P2Y12 signaling pathway.



# Experimental Protocols General Synthesis Workflow for Ticagrelor Analogues

The synthesis of Ticagrelor and its analogues, including deuterated versions, is a multi-step process. A generalized workflow is presented below, based on common synthetic strategies for this class of compounds.



Click to download full resolution via product page

General synthesis workflow for Ticagrelor.

A detailed synthetic protocol for Ticagrelor can be complex and proprietary. However, a general approach involves the condensation of a pyrimidine amine derivative with a cyclopentyl



derivative, followed by the construction of the triazole ring through diazotization.[6] The subsequent coupling with a cyclopropylamine derivative and a final deprotection step yields the target compound.[6] For the synthesis of **Ticagrelor-d4**, deuterated starting materials would be incorporated at the appropriate steps.

## **In Vitro Platelet Aggregation Assay**

This protocol describes a method for assessing the antiplatelet activity of Ticagrelor using light transmission aggregometry (LTA) or whole-blood platelet aggregation.

- 1. Blood Collection and Preparation:
- Collect whole blood from healthy, consenting donors into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
- For LTA, prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.
- For whole-blood aggregation, the blood can be used directly after dilution with saline.
- 2. Assay Procedure:
- Pre-warm the PRP or whole blood samples to 37°C.
- Add the test compound (Ticagrelor, Ticagrelor-d4, or vehicle control) to the sample and incubate for a specified period.
- Initiate platelet aggregation by adding a platelet agonist. Common agonists and their typical concentrations include:
  - ADP (5-20 μM)[7]
  - Arachidonic Acid (0.5 mM)[7]
  - Collagen (2 μg/mL)[7]
- Measure the change in light transmission (for LTA) or impedance (for whole-blood aggregometry) over time using an aggregometer.



#### 3. Data Analysis:

- The extent of platelet aggregation is quantified as the maximum percentage of light transmission or the area under the aggregation curve.
- The inhibitory effect of the test compound is calculated relative to the vehicle control.

This guide provides a foundational understanding of **Ticagrelor-d4** for research and development purposes. For specific applications, further optimization of experimental protocols is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticagrelor Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ticagrelor-d4 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573000#ticagrelor-d4-cas-number-and-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com